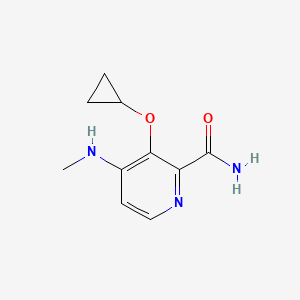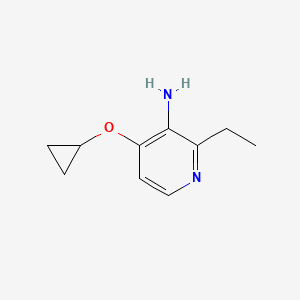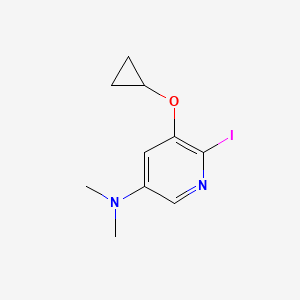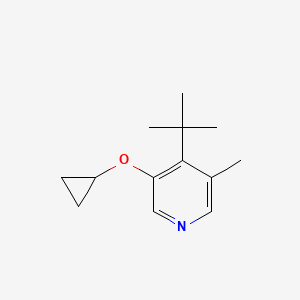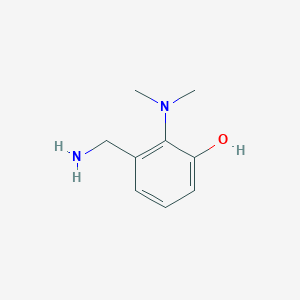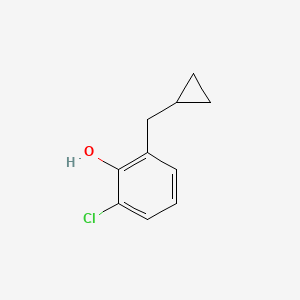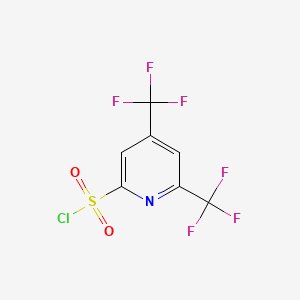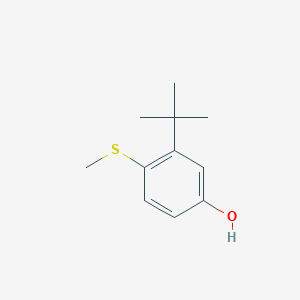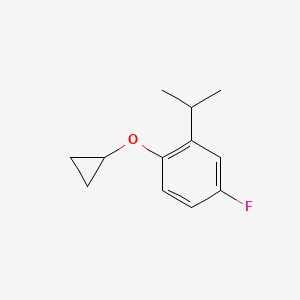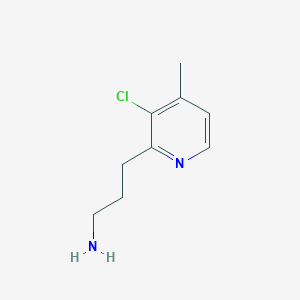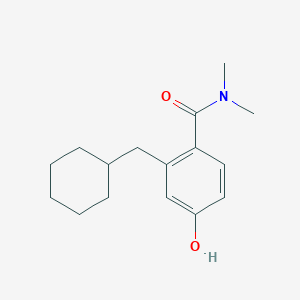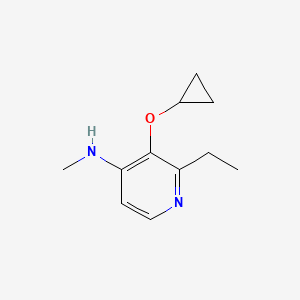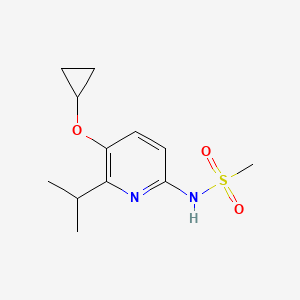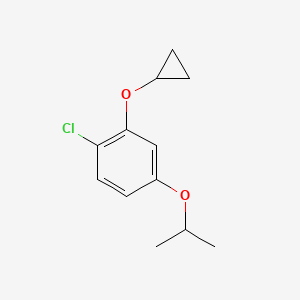
1-Chloro-2-cyclopropoxy-4-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-cyclopropoxy-4-isopropoxybenzene is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a cyclopropoxy group, and an isopropoxy group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-cyclopropoxy-4-isopropoxybenzene typically involves the substitution reactions of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with cyclopropyl and isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-cyclopropoxy-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, where the chlorine atom or the alkoxy groups can influence the reactivity and orientation of the incoming electrophile.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkoxy groups, resulting in the formation of alcohols, ketones, or other functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate the substitution of the chlorine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds.
Scientific Research Applications
1-Chloro-2-cyclopropoxy-4-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties and its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-2-cyclopropoxy-4-isopropoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the chlorine atom and alkoxy groups can influence the compound’s binding affinity and reactivity. Pathways involved may include electrophilic aromatic substitution and nucleophilic attack, depending on the specific context of the reaction.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-isopropoxybenzene: Similar structure but lacks the cyclopropoxy group.
1-Chloro-4-isopropoxybenzene: Similar structure but with different substitution pattern on the benzene ring.
1-Chloro-2,4-dimethoxybenzene: Similar structure but with methoxy groups instead of isopropoxy and cyclopropoxy groups.
Uniqueness
1-Chloro-2-cyclopropoxy-4-isopropoxybenzene is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can impart distinct chemical and physical properties
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-chloro-2-cyclopropyloxy-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)14-10-5-6-11(13)12(7-10)15-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI Key |
FMRGOZKHBFZWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Cl)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


